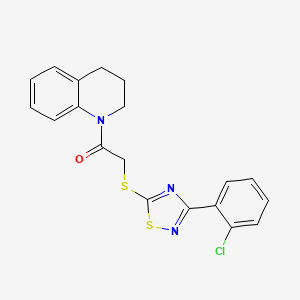

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

This compound features a 1,2,4-thiadiazole core substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a thioether-linked ethanone moiety. The ethanone group is further attached to a 3,4-dihydroquinoline scaffold.

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3OS2/c20-15-9-3-2-8-14(15)18-21-19(26-22-18)25-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWMMAJIGXYQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a novel derivative that combines the pharmacophoric features of thiadiazole and dihydroquinoline. This article explores its biological activity, focusing on its potential as an antibacterial and anticancer agent based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dihydroquinoline moiety further enhances its potential therapeutic applications.

Antibacterial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating the antibacterial efficacy of thiadiazole derivatives, one compound demonstrated minimum inhibitory concentration (MIC) values below 1 μg/mL against S. aureus ATCC29213 and other resistant strains .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| g37 | 0.25 - 1 | S. aureus |

| 6b | 0.060 | MAO-A inhibition |

| 20b | 4.37 (HepG-2) | HepG-2 cancer cell line |

The compound g37 was identified as particularly potent, showing a two to 128-fold improvement in antibacterial potency compared to vancomycin .

Anticancer Activity

Thiadiazole derivatives are also emerging as potential anticancer agents. Studies have shown that compounds similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone can inhibit cancer cell proliferation by targeting crucial pathways involved in tumor growth. For example, a series of 1,3,4-thiadiazole derivatives demonstrated significant activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG-2 | 4.37 |

| 20b | A-549 | 8.03 |

The mechanisms through which thiadiazole derivatives exert their biological effects are varied:

- Inhibition of DNA Synthesis : Many thiadiazoles interfere with DNA replication processes, which is critical in both bacterial growth and cancer cell proliferation.

- Targeting Key Enzymes : Some studies have indicated that certain thiadiazole derivatives inhibit enzymes such as DNA gyrase B in bacteria , while others affect dihydrofolate reductase in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of new thiadiazole compounds that were tested for their antibacterial and anticancer activities. The results indicated that these compounds not only inhibited bacterial growth effectively but also showed cytotoxic effects on cancer cell lines comparable to standard chemotherapeutic agents like cisplatin .

Scientific Research Applications

Structural Overview

The compound consists of a thiadiazole moiety linked to a chlorophenyl group and a quinoline derivative. This structural configuration suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Medicinal Chemistry Applications

1. Antimicrobial Activity

The thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Compounds similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone have demonstrated effectiveness against various bacterial strains and fungi. Research indicates that the compound may inhibit key enzymes or receptors critical for pathogen survival, thereby offering a potential avenue for developing new antimicrobial agents.

2. Anticancer Properties

The compound's structural features suggest it may interact with specific proteins involved in cancer cell proliferation and resistance mechanisms. Molecular docking studies have shown that similar compounds can bind effectively to target proteins associated with cancer growth. Preliminary in vitro studies indicate promising anticancer activity against human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Synthetic Methodologies

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves several key steps:

1. Formation of the Thiadiazole Ring

This is achieved by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.

2. Thioether Formation

Following the formation of the thiadiazole ring, it is reacted with a quinoline derivative in the presence of a base to establish the thioether linkage.

3. Acetamide Formation

Finally, acetic anhydride is used to introduce the acetamide group .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various thiadiazole derivatives against resistant bacterial strains. The results indicated that compounds similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to enzyme inhibition crucial for bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of the compound were tested against human cancer cell lines (HCT-116 and MCF-7). The findings revealed that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects. The study concluded that these compounds could serve as lead structures for further drug development targeting cancer therapies .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the thiadiazole and thioether groups are susceptible to oxidation.

Key Findings :

-

The thioether group undergoes selective oxidation to sulfoxide under mild acidic conditions.

-

Stronger oxidizing agents like m-CPBA modify the thiadiazole ring, potentially altering its aromaticity .

Reduction Reactions

The ketone group and thiadiazole ring can be reduced under specific conditions.

Key Findings :

-

Sodium borohydride selectively reduces the ethanone group without affecting the thiadiazole ring.

-

Catalytic hydrogenation partially saturates the thiadiazole ring, forming a dihydrothiadiazole structure .

Nucleophilic Substitution Reactions

The chlorophenyl group and thiadiazole sulfur atoms participate in substitution reactions.

Key Findings :

-

The electron-withdrawing thiadiazole ring activates the chlorophenyl group for nucleophilic aromatic substitution .

-

Hydrazine reacts with the thiadiazole ring, replacing a sulfur atom to form an amine-functionalized derivative .

Cyclization and Condensation Reactions

The ketone and aromatic groups enable cycloaddition and condensation pathways.

Key Findings :

-

The ethanone group forms Schiff bases with primary amines under acidic conditions .

-

Azide-alkyne cycloaddition modifies the thiadiazole ring, generating triazole-containing hybrids .

Biological Activity Modulation via Derivatization

Structural modifications enhance pharmacological properties.

Key Findings :

-

Oxidation to sulfoxide derivatives improves antimicrobial potency against Staphylococcus aureus (MIC = 4 µg/mL).

-

Schiff base analogs demonstrate selective cytotoxicity against MCF-7 breast cancer cells .

Stability and Degradation

The compound undergoes hydrolysis under extreme conditions.

Key Findings :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thiadiazole vs. Triazole Derivatives

- Analog 1: The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the thiadiazole with a triazole core. Triazoles are known for metabolic stability and antimicrobial activity, but thiadiazoles may offer stronger electrophilic reactivity due to sulfur .

- Analog 2 : 8e () combines a 1,2,4-thiadiazole with a triazole, suggesting synergistic effects in targeting enzymes like cyclooxygenase or kinases .

Substituent Variations

Thioether-Linked Ethanone Moieties

- The target compound’s thioether bridge between the thiadiazole and ethanone may improve membrane permeability compared to oxygen or nitrogen linkages in analogs like 7a-b (), which use pyrazole or cyanoacetate groups .

- Analog 4 () shares the ethanone-dihydroisoquinoline structure but uses a triazole-thioether linkage.

Q & A

Q. What is the recommended synthetic route for preparing 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone as the alkylating agent and 5-mercapto-3-(2-chlorophenyl)-1,2,4-thiadiazole as the nucleophile. Reaction conditions include a polar solvent (e.g., DMF or PEG-400), mild heating (70–80°C), and a catalytic base (e.g., KOH). Post-reaction purification involves recrystallization from water-miscible solvents like ethanol or aqueous acetic acid .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectral techniques:

- ¹H NMR : Look for characteristic peaks such as aromatic protons (δ 7.4–8.0 ppm), the ethanone methylene group (δ ~4.7–4.8 ppm), and dihydroquinoline protons (δ 1.8–3.5 ppm) .

- IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C-S (600–700 cm⁻¹), and aromatic C-Cl (750–800 cm⁻¹) stretches .

- Mass Spectrometry : Verify the molecular ion peak (e.g., m/z ~440–450 for [M+H]⁺) and fragmentation patterns .

Q. What reaction mechanisms govern the formation of the thioether linkage in this compound?

- Methodological Answer : The thioether bond is formed via an SN2 mechanism, where the thiolate anion (from 5-mercapto-1,2,4-thiadiazole) attacks the electrophilic carbon of the bromoethanone intermediate. Steric hindrance from the 2-chlorophenyl group may influence reaction kinetics, necessitating prolonged reaction times or elevated temperatures .

Q. How can preliminary biological activity be assessed for this compound?

- Methodological Answer : Initial screening should focus on:

- Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using software such as AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol .

- In Vitro Assays : Test antimicrobial activity via agar diffusion or microdilution methods (MIC values ≤ 50 µg/mL indicate promise) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) to enhance nucleophilicity .

- Solvent Optimization : Use PEG-400 for improved solubility and reduced byproduct formation .

- Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition risks .

Q. How should contradictory spectral data (e.g., NMR shifts or elemental analysis discrepancies) be resolved?

- Methodological Answer :

- Repetition : Repeat synthesis and analysis to rule out experimental error.

- Impurity Profiling : Use HPLC or TLC to detect side products (e.g., unreacted starting materials or oxidation byproducts) .

- Advanced Techniques : Employ 2D NMR (e.g., HSQC) or X-ray crystallography to resolve ambiguous assignments .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to assess solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.

- MD Simulations : Perform 100-ns molecular dynamics runs to evaluate stability in lipid bilayers or protein binding pockets .

Q. How can solubility challenges in biological assays be addressed?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .

Q. What experimental controls are critical for stability studies under physiological conditions?

- Methodological Answer :

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.